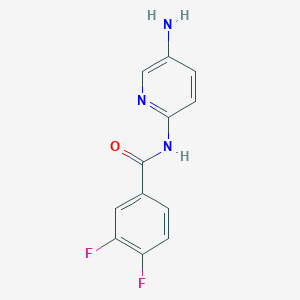
n-(5-Aminopyridin-2-yl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Aminopyridin-2-yl)-3,4-difluorobenzamide is a compound that belongs to the class of amides, specifically pyridinyl amides This compound is characterized by the presence of an aminopyridine moiety and a difluorobenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopyridin-2-yl)-3,4-difluorobenzamide typically involves the reaction of 5-aminopyridine with 3,4-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Aminopyridin-2-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated as a potential therapeutic agent for various diseases.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5-Aminopyridin-2-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. The difluorobenzamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridinyl amide structure but may have different substituents.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar core structure but include a bromine atom and an imidazo ring.
Uniqueness
N-(5-Aminopyridin-2-yl)-3,4-difluorobenzamide is unique due to the presence of both an aminopyridine and a difluorobenzamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The difluorobenzamide group, in particular, can enhance the compound’s stability and reactivity, making it a valuable molecule for various applications.
Propiedades
Número CAS |
722486-09-1 |
|---|---|
Fórmula molecular |
C12H9F2N3O |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
N-(5-aminopyridin-2-yl)-3,4-difluorobenzamide |
InChI |
InChI=1S/C12H9F2N3O/c13-9-3-1-7(5-10(9)14)12(18)17-11-4-2-8(15)6-16-11/h1-6H,15H2,(H,16,17,18) |
Clave InChI |
JOHXAKCOEPRCGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)NC2=NC=C(C=C2)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


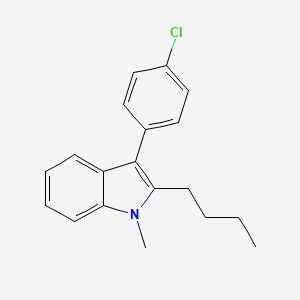
![Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-](/img/structure/B14208194.png)

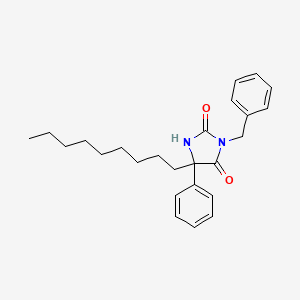

![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)
![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
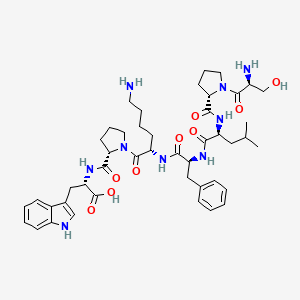
![Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate](/img/structure/B14208234.png)
![Acetonitrile, 2,2'-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14208240.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14208242.png)
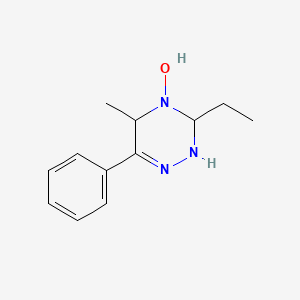
![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)

